molecular formula C7H7FN2O2 B14869015 (3-Fluoro-5-nitrophenyl)methanamine

(3-Fluoro-5-nitrophenyl)methanamine

Cat. No.: B14869015
M. Wt: 170.14 g/mol
InChI Key: ZHKBWORXSLHAJJ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)methanamine typically involves the nitration of 3-fluorotoluene followed by a reduction process. The nitration step introduces the nitro group at the 5-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-fluoro-5-nitrotoluene is then subjected to a reduction reaction to convert the nitro group to an amine group, forming this compound. Common reducing agents for this step include hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-5-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring can influence its interaction with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and nitro groups can enhance binding affinity and selectivity through electronic and steric effects. The amine group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

  • (3-Fluoro-4-nitrophenyl)methanamine
  • (3-Chloro-5-nitrophenyl)methanamine
  • (3-Fluoro-5-aminophenyl)methanamine

Comparison: Compared to its analogs, (3-Fluoro-5-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups. This unique substitution pattern can result in different chemical reactivity and biological activity. For instance, the presence of a fluorine atom at the 3-position can influence the compound’s lipophilicity and metabolic stability, while the nitro group at the 5-position can affect its electron density and reactivity .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(3-fluoro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

ZHKBWORXSLHAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CN

Origin of Product

United States

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